(S)-1-Trichloromethyl-1,2,3,4-Tetrahydro-|A-carboline
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Overview
Description
(S)-1-Trichloromethyl-1,2,3,4-Tetrahydro-|A-carboline is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the class of tetrahydro-β-carbolines, which are characterized by a tricyclic structure consisting of an indole ring fused to a piperidine ring. The presence of a trichloromethyl group at the 1-position adds to its distinctiveness and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Trichloromethyl-1,2,3,4-Tetrahydro-|A-carboline typically involves the cyclization of appropriate precursors under controlled conditions One common method includes the Pictet-Spengler reaction, where an indole derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydro-β-carboline core
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Trichloromethyl-1,2,3,4-Tetrahydro-|A-carboline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboline derivatives.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group or other functional groups.
Substitution: Nucleophilic substitution reactions can replace the trichloromethyl group with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted carbolines, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.
Scientific Research Applications
(S)-1-Trichloromethyl-1,2,3,4-Tetrahydro-|A-carboline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-1-Trichloromethyl-1,2,3,4-Tetrahydro-|A-carboline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,2,3,4-Tetrahydro-β-carboline: Lacks the trichloromethyl group, resulting in different reactivity and biological activity.
1-Benzyl-1,2,3,4-Tetrahydro-β-carboline: Contains a benzyl group instead of a trichloromethyl group, leading to distinct chemical properties.
Uniqueness
(S)-1-Trichloromethyl-1,2,3,4-Tetrahydro-|A-carboline is unique due to the presence of the trichloromethyl group, which imparts specific reactivity and potential biological activities not observed in its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Biological Activity
(S)-1-Trichloromethyl-1,2,3,4-tetrahydro-β-carboline, commonly referred to as TaClo, is a synthetic compound with significant neurotoxic properties. Its structure is characterized by a trichloromethyl group attached to a tetrahydro-β-carboline framework. This compound has garnered attention due to its potential implications in neurodegenerative diseases, particularly Parkinson's disease. This article explores the biological activity of TaClo, focusing on its mechanisms of action, effects on neuronal cells, and relevant case studies.
Research indicates that TaClo induces apoptosis in dopaminergic neurons primarily through oxidative stress and mitochondrial dysfunction. The following mechanisms have been identified:
- Oxidative Stress : TaClo exposure leads to increased production of reactive oxygen species (ROS), resulting in cellular damage and apoptosis in neuronal cells .
- Mitochondrial Dysfunction : TaClo inhibits mitochondrial complex I, disrupting ATP production and leading to energy deficits within the cell .
- Induction of Autophagy : The compound triggers autophagic processes as a response to cellular stress, which can contribute to neuronal cell death when dysregulated .
Biological Activity and Neurotoxicity
TaClo is noted for its neurotoxic effects, particularly on dopaminergic neurons. In vitro studies using human neuroblastoma cell lines have demonstrated that TaClo induces apoptosis through specific signaling pathways involving:
- Phosphorylation of AMPK : Activation of AMP-activated protein kinase (AMPK) has been observed following TaClo treatment, indicating a metabolic response to energy stress .
- Inhibition of Prostaglandin E2 Synthesis : This inhibition may affect synaptic plasticity and overall neuronal health .
Table 1: Comparison of Neurotoxic Compounds
Compound Name | Mechanism of Action | Biological Activity |
---|---|---|
(S)-1-Trichloromethyl-1,2,3,4-tetrahydro-β-carboline | Mitochondrial inhibition; oxidative stress | Induces apoptosis in neurons |
1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP) | Mitochondrial inhibition | Parkinson-like symptoms |
6-Hydroxydopamine | Dopaminergic neuron toxicity | Induces Parkinson's disease |
Case Studies
Several studies have explored the neurotoxic effects of TaClo:
- In Vitro Studies : Research involving the SK-N-SH human neuroblastoma cell line revealed that TaClo induces apoptosis via mitochondrial pathways and oxidative stress mechanisms .
- In Vivo Studies : A study involving Wistar rats showed that stereotactic injections of TaClo into the striatum resulted in significant motor dysfunction and reduced dopamine levels. Behavioral tests indicated decreased locomotion over time, correlating with histological evidence of neuronal damage .
- Longitudinal Observations : A longitudinal study monitored the effects of chronic exposure to TaClo in animal models. Results indicated progressive neurodegeneration similar to Parkinson's disease pathology, supporting the hypothesis that TaClo may play a role in the disease's etiology .
Properties
Molecular Formula |
C12H11Cl3N2 |
---|---|
Molecular Weight |
289.6 g/mol |
IUPAC Name |
(1S)-1-(trichloromethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C12H11Cl3N2/c13-12(14,15)11-10-8(5-6-16-11)7-3-1-2-4-9(7)17-10/h1-4,11,16-17H,5-6H2/t11-/m0/s1 |
InChI Key |
DPPAKKMPHBZNQA-NSHDSACASA-N |
Isomeric SMILES |
C1CN[C@@H](C2=C1C3=CC=CC=C3N2)C(Cl)(Cl)Cl |
Canonical SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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